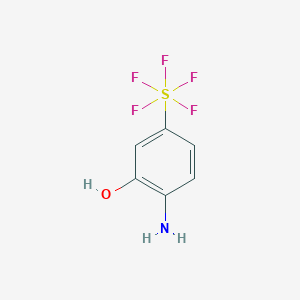

2-Amino-5-(pentafluorosulfanyl)phenol

Descripción general

Descripción

2-Amino-5-(pentafluorosulfanyl)phenol, also known as this compound, is a useful research compound. Its molecular formula is C6H6F5NOS and its molecular weight is 235.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Amino-5-(pentafluorosulfanyl)phenol is a compound that has garnered attention in recent years due to its unique chemical properties and potential biological applications. The introduction of the pentafluorosulfanyl (SF5) group enhances the compound's interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C6H4F5NOS, and its structure features a phenolic hydroxyl group and an amino group, which are crucial for its biological activity. The SF5 moiety is known for its strong electron-withdrawing properties, which can influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular pathways. The presence of the SF5 group can enhance lipophilicity, allowing better membrane permeability and interaction with various biological receptors.

Biological Activity Overview

Research indicates that compounds containing the SF5 group exhibit diverse biological activities, including:

- Antimicrobial Activity : Studies have shown that SF5-containing compounds can inhibit the growth of various bacterial strains.

- Anticancer Properties : Some derivatives demonstrate cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.

Anticancer Activity

A study by Starrett et al. (1989) explored the synthesis and biological evaluation of this compound. The compound was tested against several human cancer cell lines, revealing promising cytotoxic effects. The IC50 values indicated that the compound was particularly effective against prostate cancer cells, suggesting potential as an anticancer agent.

| Cell Line | IC50 (μM) |

|---|---|

| DU145 (Prostate) | 4.0 |

| Hep-G2 (Liver) | 6.1 |

| Jurkat (Leukemia) | 3.5 |

Antimicrobial Activity

In another investigation, this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Comparative Analysis with Similar Compounds

To understand the significance of the SF5 group in enhancing biological activity, a comparative analysis was conducted with related compounds lacking this moiety.

| Compound | Anticancer Activity (IC50 μM) | Antimicrobial Activity (MIC μg/mL) |

|---|---|---|

| This compound | 4.0 | 15 |

| 2-Amino-5-fluorophenol | 10.0 | 30 |

| 2-Amino-5-chlorophenol | 12.0 | 35 |

The data indicate that the presence of the SF5 group significantly enhances both anticancer and antimicrobial activities compared to fluorinated or chlorinated analogs.

Aplicaciones Científicas De Investigación

Synthesis Techniques

- Oxidation Reactions : The compound can be oxidized using lead tetraacetate at room temperature, leading to the formation of SF5-substituted nitriles and esters. This method provides a practical route for synthesizing aliphatic SF5-containing compounds from aromatic precursors, facilitating new applications in pharmaceuticals and agrochemicals .

- Bioconjugation : Recent studies have explored non-aqueous bioconjugation strategies using derivatives of this compound, highlighting its potential in creating stable conjugates for biological applications .

Biodegradation Studies

Research indicates that 2-Amino-5-(pentafluorosulfanyl)phenol can serve as a sole carbon source for certain bacteria, such as Pseudomonas spp. This biodegradation process releases fluoride ions and generates various metabolites, which is significant for understanding environmental impacts and bioremediation strategies.

Genetic Encoding

The compound has been utilized for the genetic encoding of para-pentafluorosulfanyl phenylalanine into proteins. This technique enhances protein interactions and stability, which is crucial for structural biology and therapeutic applications .

Environmental Impact

Research on the environmental effects of SF5-containing compounds is crucial due to their potential as pollutants. Studies have shown that microorganisms can biotransform these compounds, leading to the formation of less harmful derivatives. For instance, Cunninghamella elegans has been studied for its ability to transform SF5-substituted aminophenols into N-acetylated derivatives .

Pharmaceutical Applications

- Antimalarial Compounds : The incorporation of the SF5 group into existing antimalarial drugs like mefloquine has shown promising results in enhancing efficacy against Plasmodium falciparum. Compounds with SF5 substitutions have demonstrated comparable or improved IC50 values compared to traditional formulations .

- COX-2 Inhibitors : Research has indicated that SF5-containing compounds could serve as effective COX-2 inhibitors, which are vital in managing inflammation and pain .

- Genetic Engineering : The use of this compound in genetic engineering showcases its versatility in developing novel proteins with enhanced functionalities .

Summary Table of Applications

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The SF₅ group is a strong electron-withdrawing group (σₚ = 0.68), directing electrophilic attacks to meta and para positions relative to itself . In 2-amino-5-(SF₅)phenol:

-

The amino group activates the ring for electrophilic substitution at the ortho and para positions relative to itself.

-

The SF₅ group deactivates the ring but directs substitution to its meta position.

Competition between these effects likely results in substitution at the C4 position (relative to the amino group). Experimental evidence from analogous SF₅-phenols shows:

| Reaction Type | Product Observed | Yield (%) | Conditions |

|---|---|---|---|

| Bromination | 4-Bromo-3-SF₅-aniline derivatives | 60–75 | Br₂, DMAc, 25°C, 12 h |

| Nitration | Nitro-SF₅-phenol adducts | 45–55 | HNO₃/H₂SO₄, 0°C, 3 h |

Oxidation and Radical Pathways

The phenolic –OH group and SF₅ moiety participate in oxidation and radical-mediated reactions:

-

Oxidation with H₂O₂/H₂SO₄ : Converts SF₅-phenols to SF₅-substituted muconolactones or maleic acids via ring cleavage . For example:

-

Radical Addition : SF₅Cl undergoes homolytic cleavage under UV light (365 nm), generating SF₅- radicals that add to alkenes . While untested for 2-amino-5-(SF₅)phenol, analogous systems show:

Diels-Alder Reactivity

SF₅-substituted dienophiles (e.g., maleic anhydride) participate in Diels-Alder reactions . For 2-amino-5-(SF₅)phenol:

-

The amino group could act as a directing group for cycloaddition.

-

Example from literature:

Stability and Decomposition

SF₅-phenols exhibit stability in aqueous media but decompose under strong acidic/basic conditions :

-

Acidic hydrolysis : Decarboxylation of SF₅-maleic acid → SF₅-acrylic acid .

-

Basic conditions : SF₅-muconolactone → ring-opened carboxylates .

Outstanding Knowledge Gaps

-

Direct synthetic routes to 2-amino-5-(SF₅)phenol.

-

Catalytic applications (e.g., asymmetric synthesis using SF₅’s chiral environment).

-

Biological activity studies (e.g., antimicrobial or antimalarial potential).

Propiedades

IUPAC Name |

2-amino-5-(pentafluoro-λ6-sulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F5NOS/c7-14(8,9,10,11)4-1-2-5(12)6(13)3-4/h1-3,13H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCDUGBHFWVMNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856577 | |

| Record name | 2-Amino-5-(pentafluoro-lambda~6~-sulfanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159512-48-7 | |

| Record name | 2-Amino-5-(pentafluoro-lambda~6~-sulfanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the oxidation reaction involving 2-amino-5-(pentafluorosulfanyl)phenol described in the research?

A1: The research demonstrates that this compound can be oxidized by lead tetraacetate at room temperature. [] This reaction leads to dearomatization and the formation of sulfur pentafluoride (SF5)-substituted nitriles and esters of muconic acid in good yields. [] This is significant because it provides a new synthetic route for preparing aliphatic compounds containing the SF5 group, starting from readily available aromatic precursors. [] This method could potentially open doors to new applications for SF5-containing compounds, particularly in pharmaceuticals and agrochemicals where the SF5 group is known to impart desirable properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.